molecular formula C14H20N2O4S B2420468 N-(4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 838890-80-5

N-(4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2420468
CAS No.: 838890-80-5
M. Wt: 312.38
InChI Key: JAXZRDKBTPHFBW-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as "Ro 64-6198" and belongs to a class of compounds known as piperidine carboxamides. In

Scientific Research Applications

Synthesis and Evaluation for Serotonin Receptor Agonism

Research has indicated the utility of N-(4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide derivatives in the development of compounds with potential serotonin receptor agonism. For example, benzamide derivatives synthesized with variations in the piperidine ring have shown to accelerate gastric emptying and increase the frequency of defecation, suggesting potential as prokinetic agents with selectivity towards 5-HT4 receptors. This specific research area explores the chemical synthesis and pharmacological evaluation of these derivatives, highlighting their significance in addressing gastrointestinal motility disorders without the side effects commonly associated with 5-HT3 and dopamine D2 receptor binding affinity (Sonda et al., 2004).

Radioligand Development for PET Imaging

Another application of related compounds is in the development of radioligands for positron emission tomography (PET) imaging. For instance, 18F-Mefway, a compound related by its functional groups and structural motifs, has been evaluated for its potential in quantifying 5-HT1A receptors in human subjects. This comparison with 18F-FCWAY highlights the ongoing efforts in refining PET imaging tools for better clinical and research outcomes, especially in neurology and pharmacology. Despite challenges such as lower regional uptake compared to 18F-FCWAY, 18F-Mefway's resistance to in vivo defluorination offers a distinct advantage, demonstrating the compound's potential in neuroimaging applications (J. Choi et al., 2015).

Exploration in Medicinal Chemistry

Furthermore, the structural exploration of this compound derivatives extends into broader medicinal chemistry applications, including the synthesis of novel compounds with potential biological activities. For example, modifications and evaluations of such derivatives have led to the discovery of compounds with promising pharmacological profiles, particularly in the context of gastrointestinal motility and oral bioavailability. This research underscores the compound's versatility and potential as a scaffold for developing new therapeutic agents with enhanced efficacy and reduced side effects (S. Sonda et al., 2003).

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-20-13-7-5-12(6-8-13)15-14(17)11-4-3-9-16(10-11)21(2,18)19/h5-8,11H,3-4,9-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXZRDKBTPHFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601333054
Record name N-(4-methoxyphenyl)-1-methylsulfonylpiperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204960
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

838890-80-5
Record name N-(4-methoxyphenyl)-1-methylsulfonylpiperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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